molecular formula C19H14BrN3OS B4852120 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile

Cat. No. B4852120
M. Wt: 412.3 g/mol
InChI Key: HLVRIZGLWTYVII-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. In

Mechanism of Action

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The binding of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile to these targets can alter their activity or function, leading to various biological outcomes. For example, in cancer cells, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can bind to tubulin and inhibit its polymerization, which disrupts the formation of the microtubule network and leads to cell death.
Biochemical and Physiological Effects:
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression. In animal models, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile.

Future Directions

There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. One direction is to investigate its potential applications in other fields, such as neuroscience and infectious diseases. Another direction is to optimize its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of new synthetic methods for 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile and its derivatives could lead to the discovery of new compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile could lead to the discovery of new drugs and materials with important applications in medicine and industry.

Scientific Research Applications

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been studied extensively in scientific research for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In material science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been used to synthesize new materials with unique properties.

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-24-17-8-6-16(7-9-17)22-11-14(10-21)19-23-18(12-25-19)13-2-4-15(20)5-3-13/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRIZGLWTYVII-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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